Cas no 94169-63-8 ((3,5-Diisopropoxyphenyl)methanol)

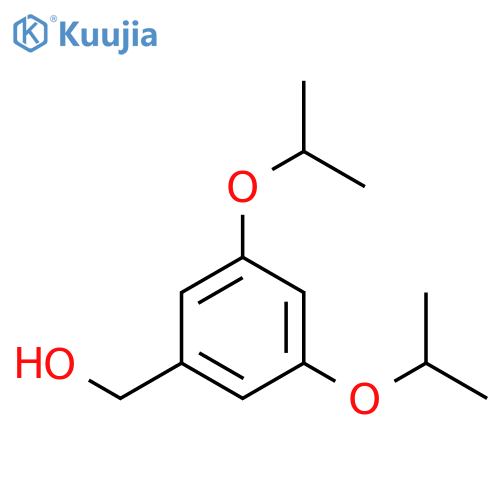

94169-63-8 structure

商品名:(3,5-Diisopropoxyphenyl)methanol

(3,5-Diisopropoxyphenyl)methanol 化学的及び物理的性質

名前と識別子

-

- (3,5-Diisopropoxyphenyl)methanol

- [3,5-di(propan-2-yloxy)phenyl]methanol

- AKOS015890907

- 94169-63-8

- MFCD17014847

- [3,5-bis(propan-2-yloxy)phenyl]methanol

- F73699

- DTXSID10676932

- Benzenemethanol, 3,5-bis(1-methylethoxy)-

- {3,5-Bis[(propan-2-yl)oxy]phenyl}methanol

- DB-200190

-

- インチ: InChI=1S/C13H20O3/c1-9(2)15-12-5-11(8-14)6-13(7-12)16-10(3)4/h5-7,9-10,14H,8H2,1-4H3

- InChIKey: HLIPDPDFDSHIGX-UHFFFAOYSA-N

- ほほえんだ: CC(C)OC1=CC(=CC(=C1)CO)OC(C)C

計算された属性

- せいみつぶんしりょう: 224.14124450g/mol

- どういたいしつりょう: 224.14124450g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 38.7Ų

(3,5-Diisopropoxyphenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749943-1g |

(3,5-Diisopropoxyphenyl)methanol |

94169-63-8 | 98% | 1g |

¥1959.00 | 2024-04-24 | |

| abcr | AB594256-250mg |

(3,5-Diisopropoxyphenyl)methanol; . |

94169-63-8 | 250mg |

€183.20 | 2024-07-19 | ||

| Aaron | AR00IINA-1g |

Benzenemethanol, 3,5-bis(1-methylethoxy)- |

94169-63-8 | 95% | 1g |

$225.00 | 2024-07-18 | |

| 1PlusChem | 1P00IIEY-1g |

Benzenemethanol, 3,5-bis(1-methylethoxy)- |

94169-63-8 | 95% | 1g |

$220.00 | 2024-04-19 | |

| 1PlusChem | 1P00IIEY-100mg |

Benzenemethanol, 3,5-bis(1-methylethoxy)- |

94169-63-8 | 95% | 100mg |

$50.00 | 2024-04-19 | |

| 1PlusChem | 1P00IIEY-250mg |

Benzenemethanol, 3,5-bis(1-methylethoxy)- |

94169-63-8 | 95% | 250mg |

$83.00 | 2024-04-19 | |

| Alichem | A019122647-1g |

(3,5-Diisopropoxyphenyl)methanol |

94169-63-8 | 95% | 1g |

$400.00 | 2023-08-31 | |

| Aaron | AR00IINA-250mg |

Benzenemethanol, 3,5-bis(1-methylethoxy)- |

94169-63-8 | 95% | 250mg |

$84.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749943-100mg |

(3,5-Diisopropoxyphenyl)methanol |

94169-63-8 | 98% | 100mg |

¥472.00 | 2024-04-24 | |

| abcr | AB594256-1g |

(3,5-Diisopropoxyphenyl)methanol; . |

94169-63-8 | 1g |

€385.80 | 2024-07-19 |

(3,5-Diisopropoxyphenyl)methanol 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

94169-63-8 ((3,5-Diisopropoxyphenyl)methanol) 関連製品

- 26066-15-9((3-isopropoxyphenyl)methanol)

- 64859-35-4(3-(tert-Butoxy)benzyl alcohol)

- 82657-71-4(4-Isopropoxybenzyl Alcohol)

- 198623-56-2((3,5-Diethoxyphenyl)methanol)

- 906079-93-4(3-Ethoxy-5-(hydroxymethyl)phenol)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 42464-96-0(NNMTi)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94169-63-8)(3,5-Diisopropoxyphenyl)methanol

清らかである:99%

はかる:1g

価格 ($):198